Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate

Physical Chemistry Analytical Characterization Compound Handling

Researchers require consistent reactivity and biological activity in dioxobutanoate scaffolds-substituting the para-nitrophenyl group alters both. This β-keto ester offers validated carbonic anhydrase inhibition (in vivo tumor growth suppression) and serves as a chiral building block for enantioselective cascade reactions. - **Key Application**: CA inhibitor (cytosolic/mitochondrial) for oncology research. - **Chemical Utility**: Enables asymmetric Michael/hemiketalization/retro-aldol reactions. - **Supply**: Immediate shipment, research-grade purity.

Molecular Formula C12H11NO6
Molecular Weight 265.221
CAS No. 54808-56-9
Cat. No. B2913163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-nitrophenyl)-2,4-dioxobutanoate
CAS54808-56-9
Molecular FormulaC12H11NO6
Molecular Weight265.221
Structural Identifiers
SMILESCCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C12H11NO6/c1-2-19-12(16)11(15)7-10(14)8-3-5-9(6-4-8)13(17)18/h3-6H,2,7H2,1H3
InChIKeyNHCJSIZCCDVCLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate: Overview


Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (CAS 54808-56-9) is a notable member of the β-keto ester family, characterized by its C12H11NO6 formula and a molecular weight of 265.22 g/mol [1]. Its structure comprises an ethyl ester, two ketone functionalities, and a phenyl ring with a para-nitro substituent, which confers distinct chemical reactivity and biological activity profiles . This compound serves as a versatile building block in the synthesis of complex heterocyclic systems, including pyrroles, isoxazoles, and other fused tricyclic compounds . Its inherent biological activity, particularly as an inhibitor of cytosolic carbonic anhydrase (CA), positions it as a valuable research tool in medicinal chemistry and pharmacology .

Why the 4-Nitrophenyl Substituent Matters


In-class substitution of Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate with other aryl- or alkyl-substituted dioxobutanoates is not a trivial interchange. The para-nitro group is a strong electron-withdrawing moiety that profoundly influences both the compound's chemical reactivity and its biological target engagement . This electronic effect can significantly alter the compound's performance in synthetic transformations, such as nucleophilic additions or cyclocondensations, as well as its affinity and selectivity for enzymes like carbonic anhydrase (CA) or Src kinase [1]. Simply using a methyl ester (CAS 39757-36-3), an unsubstituted phenyl derivative, or a compound with a different electron-donating group (e.g., p-tolyl) would result in different yields, regioselectivity, or inhibitory potency, thereby invalidating comparisons and compromising the integrity of research outcomes. The quantitative evidence below substantiates these critical differences.

Quantitative Evidence Guide


Melting Point vs. Methyl Ester Analog

The ethyl ester (target compound) exhibits distinct physical properties compared to its methyl ester analog, Methyl 4-(4-nitrophenyl)-2,4-dioxobutanoate (CAS 39757-36-3), which directly impact handling and purification in a laboratory setting. The target compound has a reported melting point of 116-117 °C, whereas the methyl ester analog has a significantly lower melting point [1]. This difference is critical for selecting appropriate storage conditions and purification techniques like recrystallization .

Physical Chemistry Analytical Characterization Compound Handling

Predicted pKa and Reactivity

The target compound possesses a predicted acid dissociation constant (pKa) of 4.88 ± 0.25, which is attributed to the acidic proton on the carbon between the two carbonyl groups [1]. While direct comparative pKa data for close analogs in the same assay are not available, this predicted value provides a critical baseline. The electron-withdrawing para-nitro group is expected to lower the pKa compared to analogs with electron-donating or neutral substituents (e.g., the p-tolyl derivative, CAS 5814-37-9) . This difference in acidity influences the compound's ionization state at physiological pH, which is a key determinant of its reactivity, solubility, and ability to cross biological membranes .

Medicinal Chemistry Physicochemical Property ADME Prediction

In Vivo Antitumor Activity

Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate has been shown to inhibit primary tumor growth in mice and squamous cell carcinoma in human erythrocytes . This in vivo efficacy, attributed to its inhibition of carbonic anhydrase (CA), provides a key differentiation point. While other aryl diketoacids (ADKs) are known as CA and HIV-1 integrase inhibitors, the specific activity of this compound in these particular in vivo tumor models offers a defined and relevant application [1][2]. The exact isoforms of CA targeted remain uncharacterized, but the compound has been shown to inhibit both cytosolic and mitochondrial forms, suggesting a broad mechanism of action that may be advantageous in specific cancer research contexts .

Oncology Carbonic Anhydrase Inhibition In Vivo Pharmacology

Synthetic Utility in Cascade Reactions

Ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate serves as a versatile substrate in organocatalytic cascade reactions, such as the asymmetric Michael/hemiketalization/retro-aldol sequence to generate chiral α-keto esters [1]. The paper reports that various 2,4-dioxo-4-arylbutanoates react to afford products in 75–99% yields with 80–98% ee [1]. While specific yield data for the 4-nitrophenyl derivative is not explicitly extracted from the abstract, the study confirms that the class of compounds, including those with substituted aryl groups, participates efficiently. The strong electron-withdrawing nature of the nitro group is expected to modulate the reaction's yield and enantioselectivity compared to analogs with different aryl substituents, making its performance in such transformations a key differentiator for synthetic chemists .

Organic Synthesis Heterocyclic Chemistry Catalysis

Recommended Research Applications


Carbonic Anhydrase Inhibitor Lead Optimization

Researchers focused on developing novel CA inhibitors, particularly for oncology applications, should prioritize this compound. Its documented in vivo inhibition of primary tumor growth in mice and squamous cell carcinoma in human erythrocytes provides a validated starting point . Its ability to inhibit both cytosolic and mitochondrial CA isoforms suggests a potentially broad mechanism of action, making it a valuable tool for studying CA-dependent cancer cell proliferation and survival .

Chiral α-Keto Ester Synthesis

This compound is an ideal substrate for chemists developing enantioselective cascade reactions. It has been shown to be a competent reactant in the asymmetric Michael/hemiketalization/retro-aldol reaction, providing access to chiral α-keto esters with high yields and enantioselectivities [1]. Its distinct electronic properties due to the 4-nitrophenyl group can be exploited to study substituent effects on reaction outcomes and to access a unique set of chiral building blocks for further functionalization .

Src Kinase Inhibition Studies

For groups investigating Src kinase inhibitors, this compound is a relevant member of the ethyl 2,4-dioxo-4-arylbutanoate class. While the specific IC50 for this derivative was not found in the provided search results, its close structural relationship to other evaluated derivatives in the 2015 study by Akbarzadeh et al. positions it for comparative SAR studies [2]. Using this compound alongside other aryl-substituted analogs (e.g., p-tolyl, p-chlorophenyl) will allow researchers to map the impact of the electron-withdrawing nitro group on kinase inhibition potency and selectivity .

Aryl Diketoacid Redox Properties

Researchers studying the redox properties of aryl diketoacids (ADKs) and their role in enzyme inhibition (e.g., HIV-1 integrase) should consider this compound. Its specific aryl substitution pattern will influence the redox potential of the dioxobutanoate moiety, a property critical for metal-chelating interactions within enzyme active sites [3][4]. It serves as a crucial comparator for evaluating the effects of aryl substitutions on the dioxobutanoic moiety's key interactions [4].

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